molecular formula C19H28N9O10P B1436906 DCPDG Ammonium Salt CAS No. 77710-57-7

DCPDG Ammonium Salt

Cat. No. B1436906
CAS RN: 77710-57-7
M. Wt: 573.5 g/mol
InChI Key: JZNMHBKGKVOTED-UBFOYMGKSA-N
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Description

DCPDG Ammonium Salt is a compound used for experimental and research purposes . It is a type of nucleoside analogue .


Synthesis Analysis

The synthesis of similar compounds, such as double-chain quaternary ammonium salt surfactants, involves a two-step method consisting of a proamine-ester reaction and postquaternization . The surfactants were synthesized from D (+)-glucose δ-lactone, N, N -dimethyldipropylenetriamine, and bromoalkane .


Molecular Structure Analysis

The molecular structure of similar compounds, such as double-chain quaternary ammonium salt surfactants, is influenced by the hydrophilic lipophilic balance (HLB) value, and the formation of an interfacial charge in the adsorption membrane .


Chemical Reactions Analysis

Ammonium salts undergo certain degrees of hydrolysis and thermal decomposition . The decomposition products are generally ammonia and the corresponding acids . When heated strongly, it is also accompanied by the side reaction of ammonia being oxidized by sulfuric acid to generate more complex products .


Physical And Chemical Properties Analysis

Ammonium salts are compounds composed of ammonium ions and acid anions. Many ammonium salts are white crystals and are easily soluble in water . They undergo a certain degree of hydrolysis and thermal decomposition .

Scientific Research Applications

1. Specific Scientific Field: The research is conducted in the field of Chemistry and Biological Engineering .

3. Methods of Application or Experimental Procedures: The surface activity, adsorption, and aggregation behavior of these surfactants in aqueous solution were investigated via measurements of dynamic/static surface tension, contact angle, dynamic light scattering, and transmission electron microscopy . An analysis of their application performance in terms of wettability, emulsifying properties, toxicity, and antibacterial properties was conducted .

4. Results or Outcomes: The results show that with increasing the carbon chain length of the surfactants, their critical micelle concentration (CMC) increased and the efficiency in the interface adsorption of the target product gradually decreased . The surfactants formed spherical micelles and showed a unique aggregation behavior in aqueous solution . A cell toxicity and acute oral toxicity experiment showed that the surfactants were less toxic than the commonly used surfactant dodecyldimethylbenzyl ammonium chloride .

1. Reactive Substrates and Reagents QACs can be used as reactive substrates and reagents in organic synthesis . They can participate in a variety of chemical reactions, providing a wide range of possibilities for the synthesis of complex organic compounds .

2. Phase-Transfer Catalysts QACs can act as phase-transfer catalysts, facilitating the transfer of a reactant from one phase to another in a heterogeneous system . This can increase the rate of reaction and improve the yield of the desired product .

3. Ionic Liquids QACs can be used to create ionic liquids, which are salts that remain liquid at room temperature . These ionic liquids have a variety of applications, including as solvents for chemical reactions and in electrochemical devices .

4. Electrolytes QACs can be used as electrolytes in various devices, such as batteries and fuel cells . They can facilitate the movement of ions, which is crucial for the operation of these devices .

5. Surfactants QACs can act as surfactants, reducing the surface tension of liquids and facilitating the formation of emulsions . This makes them useful in a variety of industries, including cosmetics, pharmaceuticals, and food processing .

6. Antimicrobials QACs have antimicrobial properties, making them useful in a variety of applications, including as disinfectants and antiseptics . They can kill or inhibit the growth of microorganisms, helping to prevent infections .

1. Reactive Substrates and Reagents QACs can be used as reactive substrates and reagents in organic synthesis . They can participate in a variety of chemical reactions, providing a wide range of possibilities for the synthesis of complex organic compounds .

2. Phase-Transfer Catalysts QACs can act as phase-transfer catalysts, facilitating the transfer of a reactant from one phase to another in a heterogeneous system . This can increase the rate of reaction and improve the yield of the desired product .

3. Ionic Liquids QACs can be used to create ionic liquids, which are salts that remain liquid at room temperature . These ionic liquids have a variety of applications, including as solvents for chemical reactions and in electrochemical devices .

4. Electrolytes QACs can be used as electrolytes in various devices, such as batteries and fuel cells . They can facilitate the movement of ions, which is crucial for the operation of these devices .

5. Surfactants QACs can act as surfactants, reducing the surface tension of liquids and facilitating the formation of emulsions . This makes them useful in a variety of industries, including cosmetics, pharmaceuticals, and food processing .

6. Antimicrobials QACs have antimicrobial properties, making them useful in a variety of applications, including as disinfectants and antiseptics . They can kill or inhibit the growth of microorganisms, helping to prevent infections .

properties

IUPAC Name

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N8O10P.H3N/c20-12-1-2-26(19(31)23-12)14-4-9(10(5-28)35-14)37-38(32,33)34-6-11-8(29)3-13(36-11)27-7-22-15-16(27)24-18(21)25-17(15)30;/h1-2,7-11,13-14,28-29H,3-6H2,(H,32,33)(H2,20,23,31)(H3,21,24,25,30);1H3/t8-,9-,10+,11+,13+,14+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNMHBKGKVOTED-UBFOYMGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=CC(=NC5=O)N)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=CC(=NC5=O)N)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N9O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DCPDG Ammonium Salt

CAS RN

77710-57-7
Record name 2'-Deoxycytidylyl(3'ââ? â??5')-2'-deoxyguanosine ammonium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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